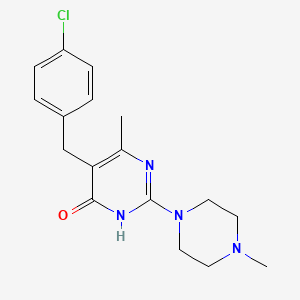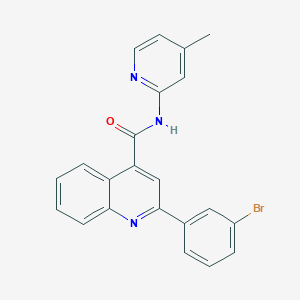
5-(4-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CBMP and is synthesized using specific methods.
Mechanism of Action
The mechanism of action of CBMP is not fully understood. However, studies have shown that CBMP inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. CBMP has also been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CBMP has been found to exhibit various biochemical and physiological effects. Studies have shown that CBMP can induce cell cycle arrest, decrease the expression of certain genes, and inhibit the activity of certain enzymes and proteins. CBMP has also been found to exhibit potent antioxidant activity and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the significant advantages of CBMP is its potent antitumor activity. CBMP has been found to exhibit activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. However, one of the significant limitations of CBMP is its low solubility in water, which can make it difficult to use in certain lab experiments.
Future Directions
There are several future directions for the study of CBMP. One of the significant areas of future research is the development of new methods for synthesizing CBMP. Researchers are also studying the potential applications of CBMP in the treatment of other diseases, including neurodegenerative diseases and infectious diseases. Additionally, researchers are studying the potential use of CBMP in combination with other drugs to enhance its activity against cancer cells.
Synthesis Methods
The synthesis of CBMP involves the reaction between 4-Chlorobenzylamine hydrochloride, 6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one, and sodium bicarbonate. The reaction is carried out in a solvent mixture of methanol and water at a specific temperature and pressure. The resulting product is purified using various techniques, including recrystallization and column chromatography.
Scientific Research Applications
CBMP has been extensively studied for its potential applications in various fields of science. One of the most significant applications of CBMP is in the field of medicinal chemistry. CBMP has been found to exhibit potent antitumor activity and has been studied as a potential anticancer agent. It has also been studied for its potential applications in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-4-methyl-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-12-15(11-13-3-5-14(18)6-4-13)16(23)20-17(19-12)22-9-7-21(2)8-10-22/h3-6H,7-11H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFYZPKTHOGWDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorobenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6137966.png)
![2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B6137971.png)


![1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6138008.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide](/img/structure/B6138015.png)
![N-[(6-methyl-2-pyridinyl)methyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6138018.png)
![1-(2-methoxyphenyl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinamine](/img/structure/B6138023.png)
![2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine](/img/structure/B6138030.png)
![2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine](/img/structure/B6138037.png)
![4-oxo-4-[4-oxo-2-(3-pyridinyl)-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl]-1-butanesulfonamide](/img/structure/B6138046.png)

![2-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6138062.png)
![1-(4-benzyl-1-piperazinyl)-3-[(1,1-dimethyl-2-propen-1-yl)oxy]-2-propanol dihydrochloride](/img/structure/B6138084.png)